Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-
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Overview
Description
Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- is a heterocyclic compound that features a fused ring system combining a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phase-transfer catalysis conditions to facilitate the formation of the fused ring system . The reaction conditions often involve the use of solvents like toluene and catalysts to promote the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism by which Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Furo[3,2-b]pyridin-6-ol
- Furo[3,2-b]pyridin-2-ylmethanol
- 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine
Uniqueness
Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar heterocyclic compounds .
Properties
CAS No. |
61803-09-6 |
---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-phenylfuro[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C13H9NO2/c15-13-8-10-6-7-14(9-12(10)16-13)11-4-2-1-3-5-11/h1-9H |
InChI Key |
OWZHRZOYWFCHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=CC(=O)OC3=C2 |
Origin of Product |
United States |
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